molecular formula C34H44ClN5O4 B13353287 (3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide

(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide

Cat. No.: B13353287
M. Wt: 622.2 g/mol
InChI Key: XDBOAVJEQWZFNY-HDFVOGAFSA-N
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Description

(3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazinoindole core, a chroman moiety, and several chiral centers, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide typically involves multiple steps, including the formation of the pyrazinoindole core, the introduction of the chroman moiety, and the incorporation of the chiral centers. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used to study the effects of specific structural features on biological activity. Its multiple chiral centers and functional groups make it an interesting subject for studying stereochemistry and its impact on biological interactions.

Medicine

In medicine, (3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide has potential applications as a pharmaceutical agent. Its complex structure suggests it could interact with multiple biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structural features could impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of (3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide
  • (3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide

Uniqueness

The uniqueness of (3S,10AS)-8-chloro-N-(®-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide lies in its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C34H44ClN5O4

Molecular Weight

622.2 g/mol

IUPAC Name

(3S,10aS)-8-chloro-2-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)butanoyl]amino]acetyl]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]-3,4,10,10a-tetrahydro-1H-pyrazino[1,2-a]indole-3-carboxamide

InChI

InChI=1S/C34H44ClN5O4/c1-3-26(36-2)32(41)38-31(21-9-5-4-6-10-21)34(43)40-19-24-18-22-17-23(35)13-14-28(22)39(24)20-29(40)33(42)37-27-15-16-44-30-12-8-7-11-25(27)30/h7-8,11-14,17,21,24,26-27,29,31,36H,3-6,9-10,15-16,18-20H2,1-2H3,(H,37,42)(H,38,41)/t24-,26-,27+,29-,31-/m0/s1

InChI Key

XDBOAVJEQWZFNY-HDFVOGAFSA-N

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@@H]3CC4=C(N3C[C@H]2C(=O)N[C@@H]5CCOC6=CC=CC=C56)C=CC(=C4)Cl)NC

Canonical SMILES

CCC(C(=O)NC(C1CCCCC1)C(=O)N2CC3CC4=C(N3CC2C(=O)NC5CCOC6=CC=CC=C56)C=CC(=C4)Cl)NC

Origin of Product

United States

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